molecular formula C25H23ClN2O5 B2457839 2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole CAS No. 314257-87-9

2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole

Cat. No.: B2457839
CAS No.: 314257-87-9
M. Wt: 466.92
InChI Key: ZQZCSTCVESRLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are a class of heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: 4-chlorobenzaldehyde, 3,4,5-trimethoxyphenylacetonitrile, and nitroethane.

    Key Steps:

    Reaction Conditions: These reactions typically require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient and reusable catalysts.

    Purification Techniques: Employing advanced purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation using halogens or halogenating agents, nitration using nitric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole would depend on its specific biological activity. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-phenylindole: A simpler indole derivative.

    3-nitroindole: Another nitro-substituted indole.

    4-chloroindole: An indole with a chlorine substituent.

Uniqueness

2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O5/c1-31-21-12-16(13-22(32-2)25(21)33-3)19(14-28(29)30)23-18-6-4-5-7-20(18)27-24(23)15-8-10-17(26)11-9-15/h4-13,19,27H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZCSTCVESRLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.